molecular formula C14H26O2 B12679859 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane CAS No. 93963-33-8

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane

Cat. No.: B12679859
CAS No.: 93963-33-8
M. Wt: 226.35 g/mol
InChI Key: NMAGDJUSQTVMCT-UHFFFAOYSA-N
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Description

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane is a chemical compound characterized by its unique spirocyclic structure. This compound is part of a class of organic compounds known as spiroketals, which are notable for their stability and diverse chemical reactivity. The spirocyclic structure consists of two rings sharing a single atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane typically involves the reaction of appropriate ketones with diols under acidic conditions to form the spiroketal structure. One common method involves the use of 2-methyl-1,3-propanediol and a suitable ketone in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted spiroketals.

Scientific Research Applications

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-(1,1-Dimethylpropyl)-2-methyl-1,2,4-triazaspiro(4.5)decane-3-thione
  • 8-(1,1-Dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro(4.5)decane-3-thione

Uniqueness

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

93963-33-8

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

3-methyl-8-(2-methylbutan-2-yl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C14H26O2/c1-5-13(3,4)12-6-8-14(9-7-12)15-10-11(2)16-14/h11-12H,5-10H2,1-4H3

InChI Key

NMAGDJUSQTVMCT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)OCC(O2)C

Origin of Product

United States

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